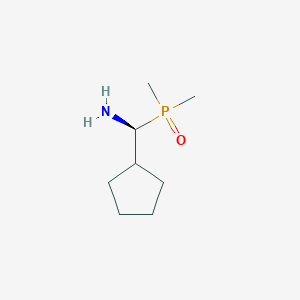

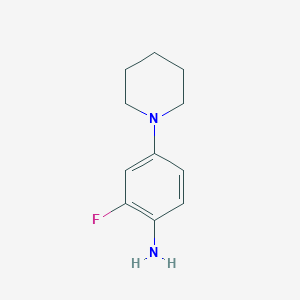

![molecular formula C13H8N2O4 B2811714 2-硝基二苯并[b,f][1,4]噁唑-11(10H)-酮 CAS No. 16398-16-6](/img/structure/B2811714.png)

2-硝基二苯并[b,f][1,4]噁唑-11(10H)-酮

描述

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound with the molecular formula C13H8N2O4 . It is a product of base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .

Synthesis Analysis

The synthesis of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . In particular, 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one was obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide .Molecular Structure Analysis

The molecular structure of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is characterized by a molecular formula of C13H8N2O4. It has an average mass of 256.214 Da and a monoisotopic mass of 256.048401 Da .Chemical Reactions Analysis

The mechanistic pathways for nucleophilic aromatic substitution of the nitro groups of 1,3-dinitro-10H-dibenzo[b,f][1,4]oxazepin-11-one with 1H-1,2,3-triazole have been studied . The energetic parameters, i.e., free energy profiles along the reaction route and H-bond energy, charge analysis, and structural parameters have supported a mechanistic pathway involving a one-step concerted mechanism via the formation of a transition state during the reaction course .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one are characterized by its molecular formula C13H8N2O4, average mass of 256.214 Da, and monoisotopic mass of 256.048401 Da .科学研究应用

合成方法和化学反应化学化合物 2-硝基二苯并[b,f][1,4]恶氮杂卓-11(10H)-酮及其衍生物通过各种方法合成,为其在科学研究中的潜在应用做出了重大贡献。碱催化的分子内亲核取代是用于合成二苯并[b,f][1,4]恶氮杂卓-11(10H)-酮的一种方法,其中硝基在 O- 和 S-亲核试剂的作用下被取代 (Samet 等人,2006)。

此外,1,3-二硝基二苯并[b,f][1,4]恶氮杂卓-11(10H)-酮与 O- 和 S-亲核试剂反应生成单取代或双取代产物,表明其在各种应用中具有进一步化学改性和实用性的潜力 (Samet 等人,2005)。

药理学应用和分子修饰二苯并[b,f][1,4]恶氮杂卓 (DBO) 衍生物,包括 2-硝基二苯并[b,f][1,4]恶氮杂卓-11(10H)-酮,已被发现具有多种药理活性。这引起了人们对其潜在药理学应用的兴趣 (Zaware & Ohlmeyer,2015)。DBO 合成的最新进展涉及多种方法,包括环缩合、铜催化和多米诺消除-重排-加成序列。这些方法指导化学家开发具有药理学意义的 DBO 衍生物,展示了该化合物在药物开发和治疗应用中的潜力 (Zaware & Ohlmeyer,2015)。

催化反应和衍生物合成该化合物的衍生物已通过催化反应合成,包括不对称转移氢化,生成具有生物活性的 11-取代-10,11-二氢二苯并[b,f][1,4]恶氮杂卓。该过程表现出高转化率和优异的对映选择性,尤其是在水中,突出了其环境友好性和合成生物活性化合物的潜力 (More & Bhanage,2017)。

作用机制

Target of Action

It is known that this compound belongs to a class of benzo-fused n-heterocycles , which are often involved in various biological activities

Mode of Action

As a benzo-fused N-heterocycle, it may interact with its targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, or π-π stacking . The exact mode of action would depend on the specific targets and the chemical environment.

Biochemical Pathways

Benzo-fused N-heterocycles are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

As a benzo-fused N-heterocycle, it may have various effects depending on its specific targets and the context of its action .

Action Environment

The action, efficacy, and stability of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and the temperature

属性

IUPAC Name |

8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKFNUVGGYMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)

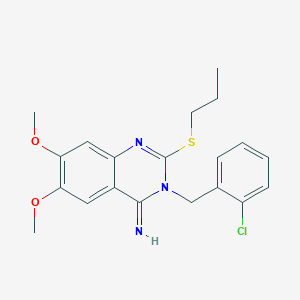

![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)

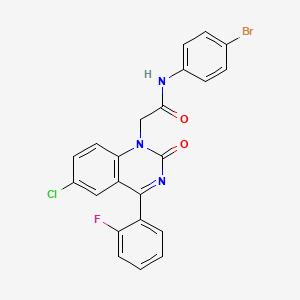

![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)

![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)

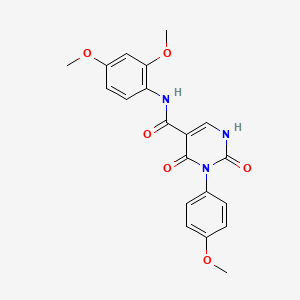

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)

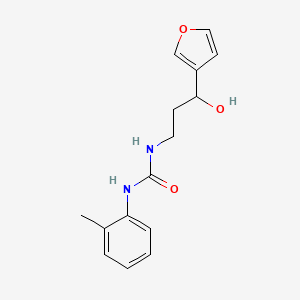

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide](/img/structure/B2811647.png)

![1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2811652.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2811653.png)